N-(4-methoxyphenyl)-2-methylquinolin-4-amine
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Overview
Description
(4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine is an organic compound that belongs to the class of heterocyclic aromatic amines This compound is characterized by the presence of a methoxyphenyl group and a methylquinolinyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine typically involves the reaction of 4-methoxyaniline with 2-methylquinoline under specific conditions. One common method involves the use of a condensation reaction where the amine group of 4-methoxyaniline reacts with the quinoline derivative in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of (4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
(4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can result in increased levels of neurotransmitters in the brain, contributing to its potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)-2-methylquinoline: Similar structure but lacks the amine group.
(4-Methoxyphenyl)-quinoline: Lacks the methyl group on the quinoline ring.
(4-Methoxyphenyl)-2-methylpyridine: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
(4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine is unique due to the presence of both a methoxyphenyl group and a methylquinolinyl group attached to an amine. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16N2O |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methylquinolin-4-amine |
InChI |
InChI=1S/C17H16N2O/c1-12-11-17(15-5-3-4-6-16(15)18-12)19-13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H,18,19) |
InChI Key |
IDYPPINOEMTNLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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